Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate
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Overview
Description
Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a pentyl chain attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-6-pentylbenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-2-oxo-6-pentylbenzoate.
Reduction: Formation of 4-(benzyloxy)-2-hydroxy-6-pentylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the benzyloxy and pentyl groups, making it less hydrophobic.
Methyl 4-(benzyloxy)benzoate: Lacks the hydroxy and pentyl groups, affecting its reactivity and biological activity.
Methyl 2-hydroxy-6-pentylbenzoate: Lacks the benzyloxy group, altering its chemical properties.
Uniqueness
Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate is unique due to the combination of the benzyloxy, hydroxy, and pentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-hydroxy-6-pentyl-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(13-18(21)19(16)20(22)23-2)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQIAITRRNLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552919 |
Source
|
Record name | Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94103-01-2 |
Source
|
Record name | Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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